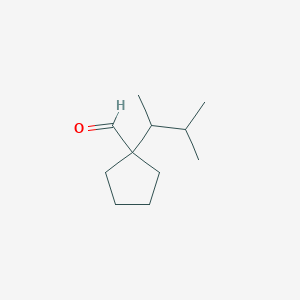
1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H20O. It is a cyclopentane derivative with an aldehyde functional group, making it a valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane with 3-methylbutan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 1-(3-Methylbutan-2-yl)cyclopentane-1-carboxylic acid.
Reduction: 1-(3-Methylbutan-2-yl)cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde depends on the specific reaction or application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
Similar Compounds
Cyclopentanecarboxaldehyde: Similar structure but lacks the 3-methylbutan-2-yl group.
Cyclopentane-1-carboxylic acid: The oxidized form of the aldehyde.
Cyclopentane-1-methanol: The reduced form of the aldehyde.
Uniqueness
1-(3-Methylbutan-2-yl)cyclopentane-1-carbaldehyde is unique due to the presence of the 3-methylbutan-2-yl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity and interactions in various chemical and biological systems.
特性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC名 |
1-(3-methylbutan-2-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O/c1-9(2)10(3)11(8-12)6-4-5-7-11/h8-10H,4-7H2,1-3H3 |
InChIキー |
ABZZEBNRRZBSJI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C1(CCCC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


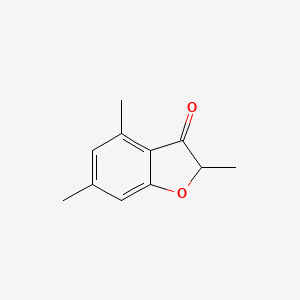
amine](/img/structure/B13316757.png)
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
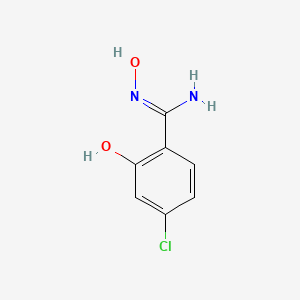

![1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)
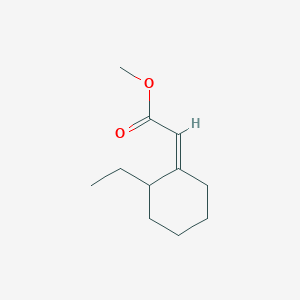

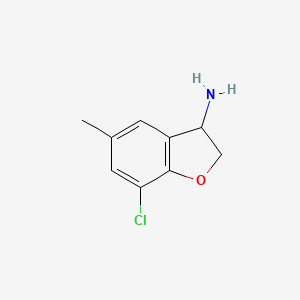
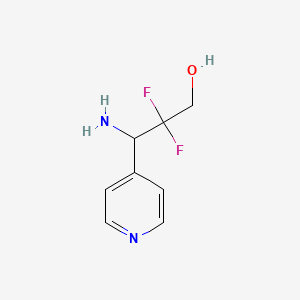


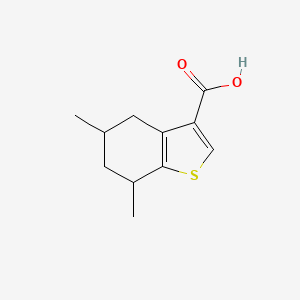
amine](/img/structure/B13316839.png)
